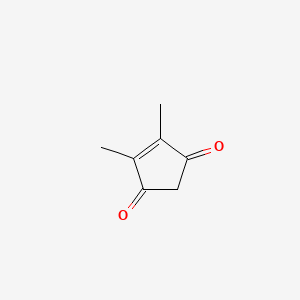
4-Cyclopentene-1,3-dione, 4,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentene-1,3-dione, 4,5-dimethyl- is an organic compound with the molecular formula C7H8O2. It is a derivative of cyclopentene, featuring two methyl groups at the 4 and 5 positions and two keto groups at the 1 and 3 positions. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,4-pentanedione derivatives in the presence of a strong acid or base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: 4-Cyclopentene-1,3-dione, 4,5-dimethyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopentene-1,3-dione, 4,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is due to the presence of the keto groups, which can undergo nucleophilic addition reactions. The pathways involved include Michael addition and aldol condensation, leading to the formation of more complex structures.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopentene-1,3-dione: The parent compound without the methyl groups.
2-Cyclopenten-1,4-dione: A structural isomer with keto groups at different positions.
1,3-Cyclopentanedione: A related compound with a saturated ring.
Uniqueness: 4-Cyclopentene-1,3-dione, 4,5-dimethyl- is unique due to the presence of the two methyl groups, which influence its reactivity and physical properties. These methyl groups can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
18515-43-0 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
4,5-dimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C7H8O2/c1-4-5(2)7(9)3-6(4)8/h3H2,1-2H3 |
InChI-Schlüssel |
YQGIUSWLKDOUJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


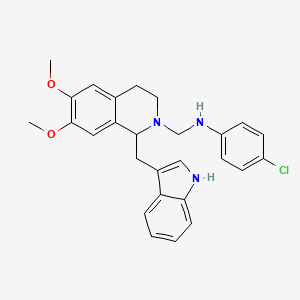

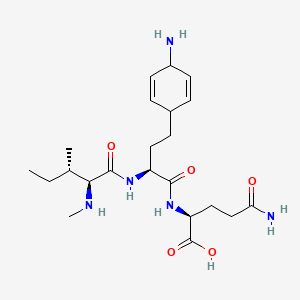

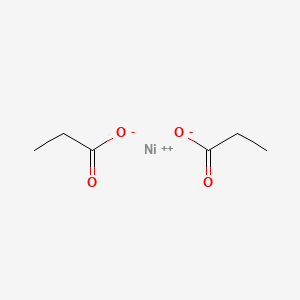
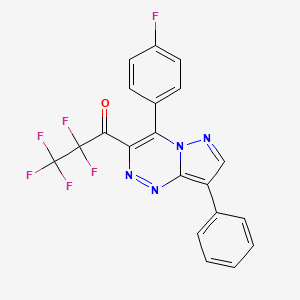
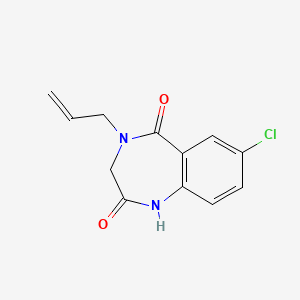
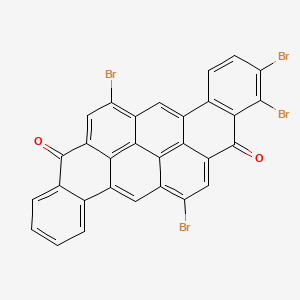
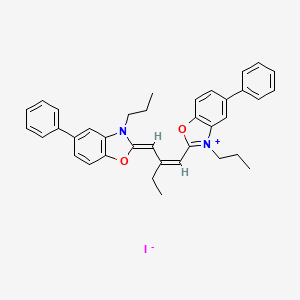
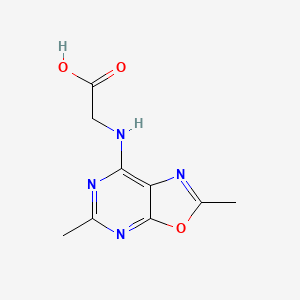

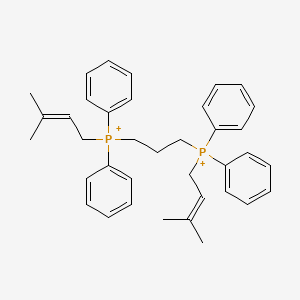

![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
